molecular formula C13H12ClNO4 B187287 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde CAS No. 68236-25-9

2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde

Cat. No.: B187287
CAS No.: 68236-25-9
M. Wt: 281.69 g/mol
InChI Key: BJNANKCDLJBKRZ-UHFFFAOYSA-N
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Description

2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde is a chemical compound . It is also known as 2-Chloro-5,6,7-trimethoxy-3-quinolinecarbaldehyde . The molecular formula of this compound is C13H12ClNO4.


Chemical Reactions Analysis

The review mentioned earlier also covers reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . This might be relevant to the chemical reactions of this compound.

Scientific Research Applications

Synthesis and Chemical Reactions

2-Chloroquinoline-3-carbaldehyde, a related analog of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde, is extensively used in the synthesis of various quinoline ring systems. It has been applied in the construction of fused or binary quinoline-core heterocyclic systems. This compound serves as a crucial intermediate in synthetic chemistry, particularly for creating biologically significant compounds (Hamama et al., 2018). Earlier research, spanning from 1979 to 1999, also highlights the synthesis and reactions of 2-chloroquinoline-3-carbaldehyde, demonstrating its versatility in organic and medicinal chemistry (Abdel-Wahab & Khidre, 2012).

Homocoupling and Derivative Synthesis

The homocoupling of 2-chloro-carbaldehyde derivatives, including this compound, has been studied, leading to the formation of 2,2’-biquinolines. This process has been facilitated by using reactive reagents like Ni[(PPh3)]4, contributing to the synthesis of various structurally characterized quinoline derivatives (Benameur et al., 2010).

Biological Evaluation and Antioxidant Activity

The biological evaluation of 2-chloroquinoline-3-carbaldehydes and their derivatives has been documented, with some compounds exhibiting significant radical scavenging activities. This finding indicates the potential of these compounds in antioxidant applications (Subashini et al., 2010).

Green Synthetic Methods

Green synthetic methods for 2-chloroquinoline-3-carbaldehydes, including environmentally friendly techniques such as microwave, ultrasound, and solvent-free reactions, have been explored. These methods are pivotal in producing biologically active compounds, aligning with sustainable chemistry practices (Patel et al., 2020).

Corrosion Inhibition

2-Chloroquinoline-3-carbaldehyde derivatives have been studied for their corrosion inhibition properties on mild steel in acidic solutions. These compounds demonstrate excellent inhibitory effects, confirming their potential as corrosion inhibitors in industrial applications (Lgaz et al., 2017).

Properties

IUPAC Name

2-chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4/c1-17-10-5-9-8(11(18-2)12(10)19-3)4-7(6-16)13(14)15-9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNANKCDLJBKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C=C(C(=NC2=C1)Cl)C=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355965
Record name 2-chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68236-25-9
Record name 2-Chloro-5,6,7-trimethoxy-3-quinolinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68236-25-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68236-25-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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